molecular formula C11H25O4P B12592658 Bis(2-methylpropyl) propan-2-yl phosphate CAS No. 646450-42-2

Bis(2-methylpropyl) propan-2-yl phosphate

Cat. No.: B12592658
CAS No.: 646450-42-2
M. Wt: 252.29 g/mol
InChI Key: OUMYXPGHWVLMHN-UHFFFAOYSA-N
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Description

Bis(2-methylpropyl) propan-2-yl phosphate is an organophosphate compound with the molecular formula C12H27O4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two 2-methylpropyl groups and a propan-2-yl group attached to a phosphate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-methylpropyl) propan-2-yl phosphate typically involves the esterification of phosphoric acid with 2-methylpropanol and propan-2-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The general reaction conditions include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid

    Solvent: Toluene or another suitable organic solvent

    Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The process involves continuous stirring and heating in a reactor vessel, followed by purification steps such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylpropyl) propan-2-yl phosphate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and the corresponding alcohols.

    Oxidation: It can be oxidized to form phosphate esters with higher oxidation states.

    Substitution: It can undergo nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Hydrolysis: Phosphoric acid, 2-methylpropanol, and propan-2-ol

    Oxidation: Phosphate esters

    Substitution: Various substituted phosphate esters

Scientific Research Applications

Bis(2-methylpropyl) propan-2-yl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized as a flame retardant and plasticizer in the production of polymers and other materials.

Mechanism of Action

The mechanism by which bis(2-methylpropyl) propan-2-yl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Diisobutyl phthalate: Another organophosphate compound with similar ester groups.

    Triisobutyl phosphate: Contains three isobutyl groups attached to a phosphate moiety.

    Isobutyl bis(2-methyl-2-propanyl) phosphate: A closely related compound with similar structural features.

Uniqueness

Bis(2-methylpropyl) propan-2-yl phosphate is unique due to its specific combination of 2-methylpropyl and propan-2-yl groups, which confer distinct chemical and physical properties. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry.

Properties

CAS No.

646450-42-2

Molecular Formula

C11H25O4P

Molecular Weight

252.29 g/mol

IUPAC Name

bis(2-methylpropyl) propan-2-yl phosphate

InChI

InChI=1S/C11H25O4P/c1-9(2)7-13-16(12,15-11(5)6)14-8-10(3)4/h9-11H,7-8H2,1-6H3

InChI Key

OUMYXPGHWVLMHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COP(=O)(OCC(C)C)OC(C)C

Origin of Product

United States

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